molecular formula C11H16O4 B13547280 Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate

Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate

Cat. No.: B13547280
M. Wt: 212.24 g/mol
InChI Key: JBOFCELGVHRPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate is an organic compound with a unique structure that combines a cyclopropane ring with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with cyclohexanone derivatives under specific conditions. One common method includes the oxidation of cyclopropane with hydrogen peroxide to form cyclopropane-1-hydroxyperoxide, which then reacts with methanol to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using cyclopropane and hydrogen peroxide, followed by purification processes to isolate the final product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized cyclopropane derivatives, while reduction may produce more reduced forms.

Scientific Research Applications

Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-hydroxycyclopropane-1-carboxylate: Shares a similar cyclopropane structure but lacks the cyclohexyl group.

    Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Contains a phenyl group instead of a cyclohexyl group.

Uniqueness

Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring with a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H16O4/c1-15-9(13)10(6-7-10)11(14)4-2-8(12)3-5-11/h14H,2-7H2,1H3

InChI Key

JBOFCELGVHRPBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2(CCC(=O)CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.